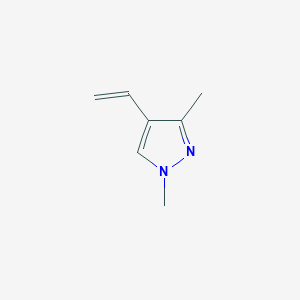
2-(4-Ethylcyclohexyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-ethylcyclohexyl group. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their diverse biological and chemical properties. The pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylcyclohexanone with pyrrolidine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
化学反応の分析
Types of Reactions: 2-(4-Ethylcyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
科学的研究の応用
2-(4-Ethylcyclohexyl)pyrrolidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit unique biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position and is used in various chemical and pharmaceutical applications.
Uniqueness: 2-(4-Ethylcyclohexyl)pyrrolidine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and the exploration of new chemical spaces .
特性
分子式 |
C12H23N |
|---|---|
分子量 |
181.32 g/mol |
IUPAC名 |
2-(4-ethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C12H23N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h10-13H,2-9H2,1H3 |
InChIキー |
RPPABQRXDGRGPV-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



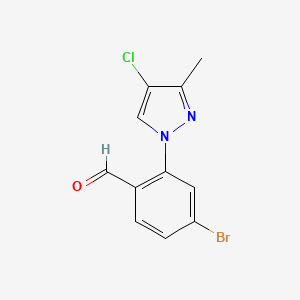
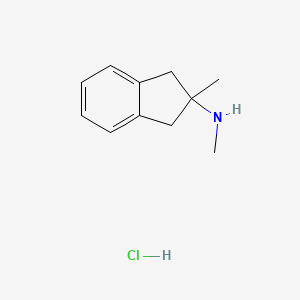
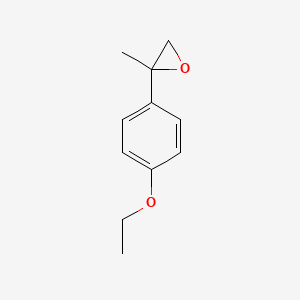
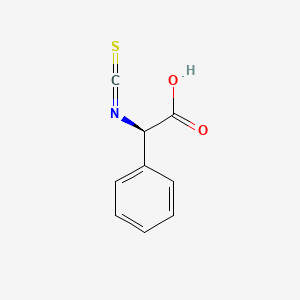
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
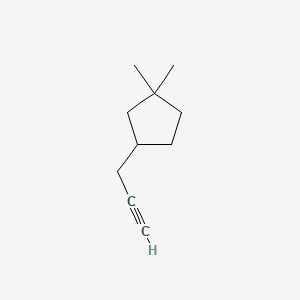
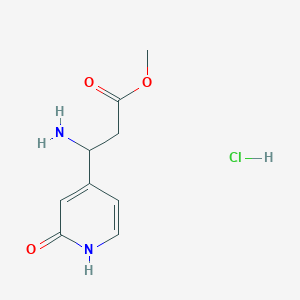
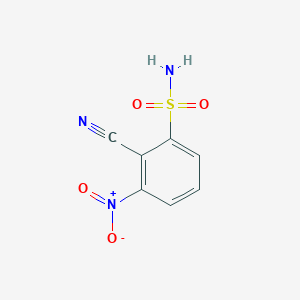
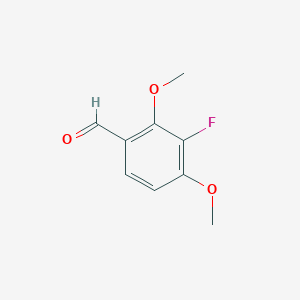
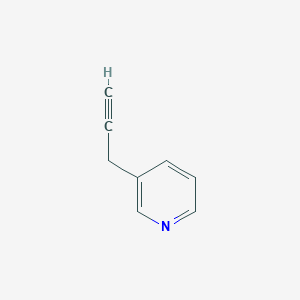
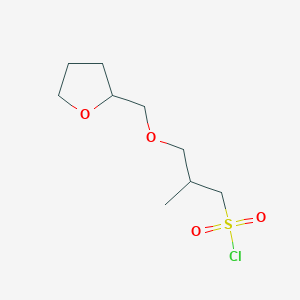
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
